7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
Brand Name:
Vulcanchem
CAS No.:
1257378-89-4
VCID:
VC0059192
InChI:
InChI=1S/C16H21BN2O2/c1-10-6-7-11-12(8-10)14(18)19-9-13(11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3,(H2,18,19)
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=CC(=C3)C)N
Molecular Formula:
C16H21BN2O2
Molecular Weight:
284.166
7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
CAS No.: 1257378-89-4
Cat. No.: VC0059192
Molecular Formula: C16H21BN2O2
Molecular Weight: 284.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257378-89-4 |
|---|---|
| Molecular Formula | C16H21BN2O2 |
| Molecular Weight | 284.166 |
| IUPAC Name | 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
| Standard InChI | InChI=1S/C16H21BN2O2/c1-10-6-7-11-12(8-10)14(18)19-9-13(11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3,(H2,18,19) |
| Standard InChI Key | AJSLEUXNSUOZRU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=CC(=C3)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator